Disperse yellow 211

Descripción

The exact mass of the compound 5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

70528-90-4 |

|---|---|

Fórmula molecular |

C15H12ClN5O4 |

Peso molecular |

361.74 g/mol |

Nombre IUPAC |

5-[(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C15H12ClN5O4/c1-3-20-14(22)10(7-17)8(2)13(15(20)23)19-18-11-5-4-9(16)6-12(11)21(24)25/h4-6,22H,3H2,1-2H3 |

Clave InChI |

FHERFUXQYBSNRD-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |

Otros números CAS |

70528-90-4 86836-02-4 |

Pictogramas |

Environmental Hazard |

Sinónimos |

C.I. Disperse Yellow 211 |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disperse Yellow 211

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of the monoazo dye, this compound. Additionally, it touches upon the general metabolic pathway for azo dyes, given the limited specific toxicological data for this compound.

Chemical Structure and Identification

This compound, a synthetic organic compound, is classified as a disperse dye due to its low solubility in water, making it suitable for dyeing hydrophobic fibers like polyester.[1] Its chemical structure is characterized by a single azo group (-N=N-) linking a substituted phenyl ring to a pyridinone derivative.

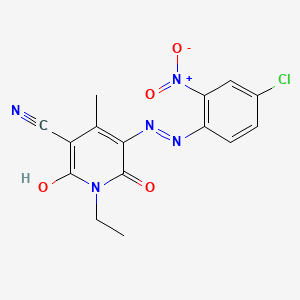

The IUPAC name for this compound is 5-[(4-chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in various applications.

| Property | Value | Reference(s) |

| CAS Number | 86836-02-4 (also cited as 70528-90-4) | [2][3] |

| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [2][4] |

| Molecular Weight | 361.74 g/mol | [2][4] |

| Appearance | Yellow to greenish-yellow powder | [1] |

| Melting Point | 227-229 °C | |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene | [1] |

| LogP (Octanol-Water) | 3.4 | |

| Topological Polar Surface Area | 135 Ų |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 4-chloro-2-nitroaniline (B28928)

-

Prepare a solution of 4-chloro-2-nitroaniline in a suitable acidic medium (e.g., hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the aniline (B41778) solution.

-

Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

-

In a separate vessel, dissolve the coupling agent, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.

-

Maintain the temperature at 0-5 °C and a slightly alkaline pH to facilitate the coupling reaction.

-

Once the addition is complete, continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.

-

The resulting precipitate of this compound is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and dried under vacuum.

References

- 1. Page loading... [guidechem.com]

- 2. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]

- 3. CN112940524B - Heterocyclic disperse yellow dye compound, preparation method thereof and dye composition - Google Patents [patents.google.com]

- 4. autumnchem.com [autumnchem.com]

An In-depth Technical Guide to the Synthesis of 2-Anilino-1,4-naphthoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-anilino-1,4-naphthoquinones, a class of compounds with significant interest due to their intense color and potential applications in medicinal chemistry. While the specific designation C.I. 12755 did not yield a definitive synthetic pathway, the structurally related and well-documented 2-anilino-1,4-naphthoquinones represent a core scaffold in this chemical class. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and quantitative data for these compounds.

Core Synthesis Pathway: Oxidative Amination of 1,4-Naphthoquinone (B94277)

The most prevalent and versatile method for synthesizing 2-anilino-1,4-naphthoquinones is the direct C-H amination of 1,4-naphthoquinone with anilines. This reaction proceeds via an oxidative coupling mechanism, specifically a Michael addition followed by an in-situ oxidation.

Reaction Mechanism

The reaction is initiated by a nucleophilic attack of the aniline (B41778) derivative on the electron-deficient quinone ring of 1,4-naphthoquinone. This Michael addition forms an intermediate which is then oxidized to the final 2-anilino-1,4-naphthoquinone (B11863833) product. The oxidation can be facilitated by various means, including atmospheric oxygen or the use of a catalyst.

Below is a diagram illustrating the general synthesis pathway and the proposed reaction mechanism.

Caption: General synthesis pathway for 2-anilino-1,4-naphthoquinones.

Quantitative Data Summary

The efficiency of the synthesis of 2-anilino-1,4-naphthoquinones is influenced by the choice of catalyst and the electronic properties of the aniline substituent. The following table summarizes representative quantitative data from various reported methods.

| Aniline Substrate | Catalyst/Method | Reaction Time (h) | Yield (%) | Reference |

| Aniline | BiCl₃ | 12 | 95 | [1] |

| p-Toluidine | BiCl₃ | 12 | 92 | [1] |

| p-Anisidine | BiCl₃ | 12 | 94 | [1] |

| p-Chloroaniline | BiCl₃ | 12 | 90 | [1] |

| Aniline | t-BuOK | - | 89 (on 5 mmol scale) | [2] |

| Aniline | Mechanochemical (NaOAc, SiO₂) | - | High | [3][4] |

| Aniline | Copper(II) Acetate (B1210297) | - | High | [5][6] |

Detailed Experimental Protocols

Several effective protocols for the synthesis of 2-anilino-1,4-naphthoquinones have been developed, each with its own advantages in terms of reaction conditions, cost, and environmental impact.

Protocol 1: Bismuth(III) Chloride Catalyzed Amination[1]

This method utilizes a mild Lewis acid catalyst and is characterized by its simplicity and high yields under ambient conditions.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. t -BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00193K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C-H functionalization of 1,4-naphthoquinone by oxidative coupling with anilines in the presence of a catalytic quantity of copper(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of CAS 86836-02-4: A Technical Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Analysis of C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The CAS number 86836-02-4 corresponds to the chemical compound C.I. This compound, a monoazo dye used in the textile industry.[1][2] This guide provides a comprehensive overview of its spectroscopic analysis using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. It is important to note that this compound is a dye and not a therapeutic agent; therefore, discussions of signaling pathways common in drug development are not applicable.

Chemical Identity and Properties

This compound is an organic compound characterized by its use in dyeing synthetic fibers.[3] A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 86836-02-4 | [2][4] |

| Chemical Name | C.I. This compound | [2] |

| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [2][4] |

| Molecular Weight | 361.74 g/mol | [2] |

| Class | Monoazo dye | [2] |

| Appearance | Yellow powder | [1] |

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the chromophore of a dye molecule and for quantitative analysis in solution.

Quantitative Data

The UV-Vis spectrum of this compound exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its yellow color. The specific λmax can be influenced by the solvent used.

| Parameter | Value | Conditions | Reference |

| λmax | ~430-450 nm | In organic solvent | [5] |

| Concentration | 10 mg L⁻¹ | [5] |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, acetone, or dimethylformamide)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg L⁻¹).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (e.g., 1-10 mg L⁻¹).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 300 to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse a cuvette with one of the working solutions, then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Functional Group Vibrations

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C≡N (nitrile) | 2220-2260 | Stretching |

| C=O (carbonyl) | 1630-1680 | Stretching |

| N=N (azo) | 1400-1450 | Stretching |

| C-N | 1000-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

Experimental Protocol: FTIR Spectroscopy

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

This compound (powder)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Spectrometer Setup: Turn on the FTIR spectrometer and allow it to initialize.

-

Background Scan: With the ATR crystal clean, collect a background spectrum. This will account for the absorbance of the air and the crystal.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal using a clean spatula. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Spectrum Collection: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye sample like this compound.

Caption: Workflow for UV-Vis and FTIR spectroscopic analysis of a dye.

Logical Relationship of Spectroscopic Data

The data obtained from UV-Vis and FTIR spectroscopy provide complementary information about the chemical structure of this compound.

Caption: Relationship between spectroscopic data and molecular structure.

References

Molecular formula C15H12ClN5O4 characterization data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the hypothetical novel chemical entity, designated C15H12ClN5O4. The document outlines the analytical methodologies and presents simulated data that would be expected from a thorough characterization of a compound with this molecular formula. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a framework for the systematic evaluation of new molecular entities. The guide details experimental protocols for elemental analysis, mass spectrometry, and various spectroscopic techniques including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the characterization of a novel compound is presented using a Graphviz diagram.

Introduction

The molecular formula C15H12ClN5O4 suggests a complex aromatic structure, likely incorporating nitro and chloro substituents, and potentially amide or similar nitrogen-containing functional groups. Such features are common in pharmacologically active molecules, indicating a potential for biological activity. A rigorous and systematic characterization is paramount to confirm the chemical identity, purity, and structure of any new compound intended for further investigation. This guide provides a template for such a characterization process.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements.[1][2] For a compound with the molecular formula C15H12ClN5O4, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the empirical formula.[3]

Experimental Protocol: Combustion Analysis

A sample of the compound (typically 2-5 mg) is weighed accurately and combusted in a furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are passed through a series of absorbent traps, and their quantities are determined by thermal conductivity detection. Chlorine content is determined by titration or ion chromatography after combustion and absorption in a suitable solution.

Data Presentation

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 47.95 | 47.89 |

| Hydrogen (H) | 3.22 | 3.25 |

| Chlorine (Cl) | 9.43 | 9.38 |

| Nitrogen (N) | 18.64 | 18.59 |

| Oxygen (O) | 17.03 | 17.09 |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[4][5] It is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

Data Presentation

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Calculated Mass (M) | 377.0527 |

| Observed Mass [M+H]⁺ | 378.0605 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).[10]

Data Presentation: Hypothetical NMR Data

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 8.52 | d | 1H | Ar-H |

| 8.21 | dd | 1H | Ar-H |

| 7.95 | s | 1H | Ar-H |

| 7.78 | d | 1H | Ar-H |

| 7.63 | t | 1H | Ar-H |

| 4.15 | s | 3H | OCH₃ |

| 3.50 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

| Chemical Shift (ppm) | Assignment (Hypothetical) |

| 168.5 | C=O |

| 155.2 | Ar-C |

| 148.9 | Ar-C |

| 142.1 | Ar-C |

| 135.8 | Ar-C |

| 131.4 | Ar-C |

| 129.7 | Ar-C |

| 125.3 | Ar-C |

| 122.0 | Ar-C |

| 118.6 | Ar-C |

| 52.8 | OCH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[11][12] Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.[13][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Data Presentation: Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| 3400-3300 | Medium, Sharp | N-H Stretch (Amine/Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1710 | Strong | C=O Stretch (Ester/Carboxylic Acid) |

| 1620 | Strong | C=C Stretch (Aromatic) |

| 1540, 1350 | Strong | N-O Stretch (Nitro group) |

| 1250 | Strong | C-O Stretch |

| 850 | Strong | C-Cl Stretch |

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of a novel compound such as C15H12ClN5O4 is a critical step in the drug discovery and development process. The combination of elemental analysis, mass spectrometry, NMR, and IR spectroscopy provides a detailed and robust dataset to confirm the structure and purity of the synthesized molecule. The methodologies and hypothetical data presented in this guide serve as a standard framework for the systematic evaluation of new chemical entities. Further biological screening can then be pursued with confidence in the identity of the compound under investigation.[16][17][18][19]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pepolska.pl [pepolska.pl]

- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical ionization mass spectra of high molecular weight, biologically active compounds produced following supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Natural epoxyquinoids: isolation, biological activity and synthesis. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Disperse Yellow 211 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Yellow 211 in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on reported qualitative solubility and presents a detailed experimental protocol for the quantitative determination of solubility using UV-Vis spectrophotometry. This guide is intended to equip researchers with the necessary information and methodology to assess the solubility of this compound for their specific applications.

Qualitative Solubility of this compound

This compound is a non-ionic monoazo dye characterized by its low aqueous solubility. Its solubility is primarily in organic solvents, a key characteristic for its application in dyeing synthetic fibers. The available literature and supplier data indicate the following qualitative solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Solubility | Reference |

| Polar Aprotic Solvents | Acetone | Soluble | |

| Dimethylformamide (DMF) | May dissolve | ||

| Dimethyl Sulfoxide (DMSO) | May dissolve | ||

| Polar Protic Solvents | Ethanol (Alcohol) | Soluble | |

| Non-Polar Solvents | Benzene (B151609) | Soluble | |

| Aqueous | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment

-

This compound (powder)

-

Selected organic solvents (e.g., acetone, ethanol, DMSO) of analytical grade

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vortex mixer

-

Thermostatic shaker or water bath

Experimental Workflow Diagram

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Step-by-Step Procedure

Step 1: Determination of Maximum Absorbance (λmax)

-

Prepare a dilute stock solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

Step 2: Preparation of Calibration Curve

-

Prepare a primary stock solution of this compound of a known concentration in the selected solvent.

-

From the primary stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This will serve as the calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 3: Preparation of Saturated Solution

-

Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture using a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. It is crucial to ensure that no solid particles are present in the supernatant/filtrate.

Step 4: Determination of Solubility

-

Take an aliquot of the clear saturated solution and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculate the concentration of the diluted solution using the equation of the calibration curve.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Signaling Pathways and Logical Relationships

As this compound is a synthetic dye primarily used in the textile industry, it is not typically associated with biological signaling pathways in the context of drug development. The mandatory visualization requirement is therefore fulfilled by the experimental workflow diagram provided above, which illustrates the logical relationship between the steps in determining the solubility of the compound.

Conclusion

Disperse Yellow 211: A Technical Guide for Potential Research Applications as a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a comprehensive overview of the known characteristics of Disperse Yellow 211 and explores its potential as a fluorescent dye for research based on the general properties of structurally related azo and pyridinone dyes. The experimental protocols and conceptual signaling pathways presented are hypothetical and intended to serve as a foundational framework for researchers interested in exploring the capabilities of this and similar molecules.

Core Properties of this compound

This compound is a synthetic organic compound belonging to the azo class of dyes. Its chemical structure features a pyridinone moiety, which is common in various fluorescent compounds.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂ClN₅O₄ | [1][2] |

| Molecular Weight | 361.74 g/mol | [1][2] |

| CAS Number | 70528-90-4 / 86836-02-4 | [1][2] |

| Appearance | Yellow to Greenish-Yellow Powder/Grains | [3] |

| Solubility | Soluble in acetone (B3395972), alcohol, and benzene; Insoluble in water. | [3] |

Potential Photophysical Properties and Solvatochromism

While specific data for this compound is unavailable, azo dyes containing pyridinone and other electron-donating/withdrawing groups often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. This property is crucial for a fluorescent probe, as it can be used to investigate the microenvironment of a biological system.

Generally, for similar dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. Researchers could investigate this potential property of this compound by measuring its fluorescence spectra in a range of solvents with varying polarities.

Hypothetical Experimental Protocol for Investigating Solvatochromism:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetone or dimethyl sulfoxide (B87167) (DMSO).

-

Preparation of Working Solutions: Prepare a series of dilute working solutions (e.g., 10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water with a co-solvent).

-

Spectroscopic Measurements:

-

Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the determined λabs. Record the maximum emission wavelength (λem).

-

-

Data Analysis: Plot the Stokes shift (the difference between λem and λabs) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to characterize the solvatochromic behavior.

Conceptual Applications in Research

The potential solvatochromic and fluorescent properties of this compound suggest it could be explored for various research applications, particularly in bioimaging.

Visualizing Cellular Compartments

If this compound exhibits lipophilic characteristics, it might preferentially accumulate in lipid-rich environments within cells, such as cell membranes, lipid droplets, or the endoplasmic reticulum. Changes in the fluorescence emission could potentially report on the polarity and viscosity of these microenvironments.

Hypothetical Experimental Workflow for Cellular Staining:

Caption: Hypothetical workflow for staining cells with this compound.

Probing Protein-Ligand Interactions

If this compound can bind to a specific protein, any resulting change in its fluorescence (e.g., intensity, lifetime, or emission wavelength) could be used to study binding kinetics and affinity. This is a common principle in the development of fluorescent probes for drug discovery.

Conceptual Signaling Pathway for a Fluorescent Probe:

Caption: Conceptual diagram of this compound as a probe.

Summary and Future Directions

This compound is a commercially available dye with a chemical structure that suggests potential for fluorescence and solvatochromism. However, a significant gap exists in the scientific literature regarding its photophysical properties and its utility in a research context. The information presented in this guide is intended to provide a starting point for researchers who may be interested in characterizing this dye and exploring its potential as a novel fluorescent probe. Future work should focus on a thorough photophysical characterization of this compound in various environments and its evaluation in biological systems to validate its potential for bioimaging and other research applications.

References

An In-depth Technical Guide to the Manufacturing Process of Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 211, a monoazo dye belonging to the pyridinone class, is a significant colorant primarily utilized in the textile industry for dyeing polyester (B1180765) fibers. This technical guide provides a comprehensive overview of its manufacturing process, intended for an audience with a strong background in organic chemistry and chemical engineering. The synthesis involves a two-stage process: the diazotization of 4-chloro-2-nitrobenzenamine followed by the azo coupling with 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and manufacturing workflow to facilitate a deeper understanding of the synthesis.

Chemical Properties and Identification

| Property | Value | Reference |

| Chemical Name | 5-((4-Chloro-2-nitrophenyl)azo)-1-ethyl-6-hydroxy-4-methyl-2(1H)-pyridinone | [1][2] |

| C.I. Name | This compound | [1] |

| CAS Number | 86836-02-4 | [1] |

| Molecular Formula | C15H12ClN5O4 | [1] |

| Molecular Weight | 361.74 g/mol | [1] |

| Appearance | Yellow powder | [3] |

| Melting Point | 227-229 °C | [2] |

Manufacturing Process

The industrial synthesis of this compound is a sequential process involving the preparation of a diazonium salt from an aromatic amine, which is then reacted with a coupling component to form the final azo dye.

Stage 1: Diazotization of 4-Chloro-2-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In this synthesis, 4-chloro-2-nitrobenzenamine is the amine precursor.

Experimental Protocol:

-

Preparation of the Amine Slurry: A suspension of 4-chloro-2-nitrobenzenamine is prepared in an aqueous acidic medium, typically using hydrochloric acid or sulfuric acid. The mixture is cooled to a temperature range of 0-5 °C in an ice bath with vigorous stirring to form a fine slurry of the amine salt.[4][5]

-

Preparation of Nitrite (B80452) Solution: A solution of sodium nitrite (NaNO₂) is prepared in cold water.

-

Diazotization Reaction: The sodium nitrite solution is added dropwise to the cold, stirred suspension of the amine salt.[4] It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt and to minimize side reactions such as the formation of phenols.[4] The tip of the addition funnel should be kept below the surface of the liquid to prevent the escape of nitrous fumes.[4]

-

Monitoring the Reaction: The completion of the diazotization is monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid and the completion of the reaction.[4]

-

Destruction of Excess Nitrous Acid: Any excess nitrous acid is typically quenched by the addition of a small amount of urea (B33335) or sulfamic acid, which converts it to nitrogen gas.

Quantitative Data for Diazotization:

| Parameter | Value/Range |

| Reactant | 4-Chloro-2-nitrobenzenamine |

| Reagent | Sodium Nitrite (NaNO₂) |

| Acid Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| Temperature | 0 - 5 °C |

| Stoichiometric Ratio (Amine:Nitrite) | Approx. 1 : 1.1 |

| Reaction Time | 30 - 60 minutes |

Stage 2: Azo Coupling Reaction

The freshly prepared diazonium salt of 4-chloro-2-nitrobenzenamine is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, to form this compound.

Experimental Protocol:

-

Preparation of the Coupling Solution: 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone is dissolved in an alkaline aqueous solution, typically sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This increases its reactivity towards the electrophilic diazonium salt.

-

Coupling Reaction: The cold diazonium salt solution is added slowly to the chilled solution of the coupling component with constant stirring. The reaction is typically carried out at a low temperature (0-10 °C) and under controlled pH conditions (typically slightly acidic to neutral, pH 4-7) to ensure proper coupling and minimize side reactions.

-

Precipitation of the Dye: Upon completion of the coupling reaction, the pH of the reaction mixture is adjusted, leading to the precipitation of the crude this compound.

-

Isolation of the Product: The precipitated dye is collected by vacuum filtration and washed with water to remove any unreacted starting materials and inorganic salts.

Quantitative Data for Azo Coupling:

| Parameter | Value/Range |

| Reactant 1 | Diazonium salt of 4-Chloro-2-nitrobenzenamine |

| Reactant 2 | 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone |

| Reaction Medium | Aqueous, pH controlled (typically 4-7) |

| Temperature | 0 - 10 °C |

| Stoichiometric Ratio (Diazonium Salt:Coupling Component) | Approx. 1 : 1 |

| Reaction Time | 1 - 3 hours |

Purification of this compound

The crude this compound obtained after filtration often contains impurities. Purification is essential to achieve the desired color strength and fastness properties.

Experimental Protocol:

-

Recrystallization: A common method for purifying azo dyes is recrystallization from a suitable solvent or solvent mixture.[3] For disperse dyes, which have low water solubility, organic solvents such as ethanol, methanol, or acetic acid may be used. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled to allow the purified dye to crystallize.

-

Washing: The filtered crude product is washed thoroughly with hot water to remove residual salts and water-soluble impurities.

-

Drying: The purified dye is dried in an oven at a controlled temperature to remove any remaining solvent.

Visualizations

Chemical Reaction Pathway

Caption: Chemical synthesis pathway of this compound.

Manufacturing Workflow

Caption: Overall manufacturing workflow for this compound.

Conclusion

The manufacturing of this compound is a well-established process in the dye industry, relying on the fundamental principles of azo chemistry. The successful synthesis hinges on the precise control of reaction parameters, particularly temperature and pH, during the diazotization and coupling stages. The purification of the final product is critical to ensure high quality and performance in its application. This guide provides a foundational understanding of the core manufacturing process, offering valuable insights for researchers and professionals in the field of organic synthesis and dye chemistry.

References

Crystal structure of C.I. Disperse Yellow 211

An In-Depth Technical Guide to the Crystal Structure Determination of C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. This compound is a significant monoazo dye utilized in the textile industry. A thorough understanding of its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and color fastness, and for computational modeling. As of the date of this publication, the single-crystal X-ray structure of C.I. This compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive technical overview of the methodologies that would be employed to determine its crystal structure, from synthesis and crystallization to data analysis. This document is intended to be a valuable resource for researchers undertaking the crystallographic analysis of this and similar organic dye molecules.

Physicochemical Properties of C.I. This compound

A summary of the known quantitative data for C.I. This compound is presented in Table 1. This information is essential for designing crystallization experiments and for the eventual refinement of the crystal structure.

| Property | Value | Reference |

| IUPAC Name | 5-[2-(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | [1][2] |

| C.I. Name | This compound | [3] |

| C.I. Number | 12755 | [3] |

| CAS Number | 86836-02-4 | [3] |

| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [3] |

| Molecular Weight | 361.74 g/mol | [3] |

| Melting Point | 227-229 °C | [2] |

| LogP | 3.4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 7 | [2] |

Synthesis of C.I. This compound

The synthesis of C.I. This compound is achieved through a well-established process in dye chemistry known as azo coupling.[3] This reaction involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.

Diazotization: The process begins with the diazotization of 4-chloro-2-nitrobenzenamine. This is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[3] This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[1] The reaction is generally carried out in a mildly acidic or neutral solution.[1]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of an organic molecule like C.I. This compound is a multi-step process that requires careful execution of each stage.

Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For organic dyes, several crystallization techniques can be employed:

-

Slow Evaporation: This is the most common method, where the dye is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.[5]

-

Solvent Diffusion: This technique involves dissolving the dye in a "good" solvent and layering a "poor" solvent (in which the dye is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the dye, promoting crystallization at the interface.

-

Vapor Diffusion: In this method, a concentrated solution of the dye is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent". The vapor from the anti-solvent diffuses into the dye solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the dye is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the dye reduces, leading to crystallization.[6]

The choice of solvent is critical and often requires screening a range of solvents with different polarities. For organic dyes, common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures of these with water.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[9] The diffraction pattern arises from the interaction of the X-ray beam with the electron clouds of the atoms in the crystal lattice.[9] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours. For radiation-sensitive crystals, data collection is often performed at low temperatures (cryo-crystallography) to minimize radiation damage.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is then used to determine the arrangement of atoms within the crystal.

Structure Solution: The first step is to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

References

- 1. Azo Coupling [organic-chemistry.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Yellow 211

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of polyester at high temperatures.[1][2] Disperse Yellow 211 (C.I. 12755) is a brilliant greenish-yellow monoazo disperse dye suitable for dyeing polyester and its blends.[3][4] Its molecular formula is C15H12ClN5O4.[3][4][5] The compact molecular structure of polyester fibers makes dye penetration difficult at low temperatures.[1] Therefore, the high-temperature, high-pressure (HTHP) dyeing method is the most effective and commonly used technique to achieve deep and vibrant shades with good fastness properties on polyester.[1][2] This method involves heating the dye bath to temperatures around 130°C under pressure, which swells the polyester fibers and allows the disperse dye molecules to diffuse into the fiber structure.[1][2]

The dyeing mechanism of polyester with disperse dyes is understood as a process of transferring the dye from the aqueous dye liquor to the solid organic fiber.[6][7] This process is influenced by several factors, including temperature, pH, and the presence of auxiliary chemicals such as dispersing agents and leveling agents.[6][7] An acidic pH range of 4.5-5.5 is generally optimal for the exhaustion of disperse dyes onto polyester.[1][7]

Experimental Protocol: High-Temperature Dyeing of Polyester with this compound

This protocol details the procedure for dyeing polyester fibers using a high-temperature exhaustion method.

1. Materials and Equipment

-

Substrate: Scoured and bleached polyester fabric or yarn

-

Dye: this compound (C.I. 12755)

-

Chemicals:

-

Acetic Acid (CH₃COOH) for pH control

-

Dispersing agent (e.g., a lignosulphonate or naphthalene (B1677914) sulphonate-based product)

-

Leveling agent

-

Sodium Hydrosulfite (Na₂S₂O₄) for reduction clearing

-

Sodium Hydroxide (B78521) (NaOH) or Soda Ash (Na₂CO₃) for reduction clearing

-

Non-ionic detergent

-

-

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Stirring rods

-

pH meter or pH paper

-

Analytical balance

-

Drying oven

-

2. Procedure

2.1. Pre-treatment of Polyester

Ensure the polyester substrate is thoroughly scoured and bleached to remove any impurities, oils, and sizes. A pre-wash with a non-ionic detergent is recommended.[8]

2.2. Dye Bath Preparation

-

Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fabric (o.w.f) and the desired liquor ratio (e.g., 1:10).

-

Prepare a stock solution of this compound. First, create a paste with a small amount of water and a dispersing agent before diluting it with warm water (40-50°C) to ensure proper dispersion.[6][7]

-

Fill the dyeing vessel with the required volume of water.

-

Add the dispersing agent and leveling agent to the dye bath and stir.

-

Adjust the pH of the dye bath to the desired range (4.5-5.5) using acetic acid.[1][6][7]

-

Add the dispersed dye solution to the dye bath and stir thoroughly.

2.3. Dyeing Cycle

-

Introduce the polyester substrate into the dye bath at a temperature of approximately 60°C.[6][7]

-

Run the material in the dye bath for 10-15 minutes at this temperature to ensure even wetting and chemical absorption.[6][7]

-

Seal the dyeing machine and begin raising the temperature at a controlled rate of 1-2°C per minute to 130°C.[1]

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[1][7]

-

After the dyeing time has elapsed, cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.

-

Drain the dye bath.

2.4. Post-Dyeing Treatment (Reduction Clearing)

To improve wash fastness and remove any unfixed dye from the fiber surface, a reduction clearing process is necessary.[6][7]

-

Prepare a fresh bath with a non-ionic detergent, sodium hydrosulfite, and sodium hydroxide or soda ash.

-

Treat the dyed material in this bath at 70-80°C for 15-20 minutes.

-

Rinse the material thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the fabric with a mild acid if necessary.

-

Dry the dyed polyester material.

Data Presentation

Table 1: Properties and Application Parameters for this compound

| Parameter | Value | Reference |

| Dye Properties | ||

| C.I. Name | This compound | [3][4] |

| C.I. Number | 12755 | [3][5] |

| CAS Number | 86836-02-4 | [3][4][5] |

| Molecular Formula | C15H12ClN5O4 | [3][4][5] |

| Molecular Weight | 361.74 g/mol | [3][4][5] |

| Appearance | Yellow-greenish powder/particles | [5][9] |

| Solubility | Insoluble in water | [5] |

| Dyeing Parameters | ||

| Dyeing Method | High-Temperature High-Pressure | [9] |

| Liquor Ratio | 1:10 to 1:15 | [1] |

| Dyeing Temperature | 130°C | [1][7] |

| Dyeing Time at Temperature | 30-60 minutes | [1][7] |

| pH of Dye Bath | 4.5 - 5.5 | [1][7][9] |

| Auxiliaries (Typical) | ||

| Dispersing Agent | 1-2 g/L | |

| Leveling Agent | 0.5-1 g/L | |

| Acetic Acid | To adjust pH | [7] |

| Reduction Clearing | ||

| Sodium Hydrosulfite | 1-2 g/L | |

| Sodium Hydroxide | 1-2 g/L | |

| Temperature | 70-80°C | |

| Time | 15-20 minutes | |

| Fastness Properties | ||

| Light Fastness (Xenon Arc) | 6-7 | [3][4][9] |

| Washing Fastness (ISO3) | 5 | [9] |

| Sublimation Fastness | 4 | [10] |

| Rubbing Fastness (Dry) | 4-5 | [10] |

| Rubbing Fastness (Wet) | 4-5 | [10] |

Visualizations

References

- 1. autumnchem.com [autumnchem.com]

- 2. vietextile.com [vietextile.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. autumnchem.com [autumnchem.com]

- 5. Disperse Yellow 211 Dyes Manufacturer in Mumbai, Disperse Yellow 211 Dyes Exporter [dyestuff.co.in]

- 6. scribd.com [scribd.com]

- 7. textilelearner.net [textilelearner.net]

- 8. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 9. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 10. epsilonpigments.com [epsilonpigments.com]

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 211

Introduction

Disperse Yellow 211 (C.I. This compound) is a disperse dye used for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] Due to the tightly packed molecular structure of polyester, which hinders dye penetration at lower temperatures, the high-temperature dyeing method is the most effective and widely used technique.[3] This method, typically carried out under pressure at temperatures between 110°C and 140°C, facilitates the swelling of the polyester fibers, allowing the fine, dispersed dye particles to diffuse into the fiber structure.[2][3][4][5][6] This results in deep, even coloration with good fastness properties.[1]

Principle of High-Temperature Dyeing

The high-temperature dyeing process for polyester fibers operates on the principle of increasing the kinetic energy of the dye molecules and promoting the opening of the amorphous regions within the polymer structure of the fiber. At elevated temperatures (typically 130°C), the polyester fibers swell, which allows the sparingly soluble disperse dye to penetrate and become trapped within the fiber as it cools.[3][6] An acidic pH is crucial for this process, as it ensures the stability of the disperse dye and prevents degradation.[3][4] Dispersing agents are also essential to maintain a uniform and fine dispersion of the dye particles in the dyebath, preventing aggregation and ensuring level dyeing.[3]

Key Process Parameters

Several parameters must be carefully controlled to achieve optimal and reproducible dyeing results:

-

Temperature: The most critical factor. The ideal temperature range is typically 120-130°C.[7]

-

pH: The dyebath should be acidic, maintained within a pH range of 4.5-5.5, usually with acetic acid.[3][4][5][6]

-

Time: The holding time at the peak temperature generally ranges from 30 to 60 minutes, depending on the desired depth of shade.[3]

-

Heating and Cooling Rate: A controlled rate of temperature increase (e.g., 2°C/minute) is vital to prevent uneven dye uptake.[3] Slow cooling is also important.

-

Dispersing Agents: These are necessary to prevent the agglomeration of dye particles at high temperatures.[3]

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester Fabric

This protocol outlines the standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Dispersing agent (e.g., a lignosulphonate-based product)

-

Acetic acid (glacial or solution) to adjust pH

-

Wetting agent (optional)

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium hydroxide (B78521) (for reduction clearing)

-

Distilled or deionized water

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Magnetic stirrer and hot plate

-

pH meter

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of the Dyebath:

-

First, create a paste with the required amount of this compound and a small amount of dispersing agent.[4][5][6]

-

Add this paste to the water in the dyebath with continuous stirring to ensure a fine dispersion.

-

Add the remaining auxiliaries, such as the dispersing agent.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4][5][6]

-

The material-to-liquor ratio (M:L) is typically set at 1:10.[5][6]

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dyebath at an initial temperature of approximately 60°C.[4][5][6]

-

Run the machine for 15 minutes at this temperature to ensure even wetting and absorption of auxiliaries.[4][5][6]

-

Increase the temperature to the target dyeing temperature of 130°C at a controlled rate of 2°C per minute.[3]

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[4][5][6]

-

After the dyeing phase, cool the dyebath down to 60°C.[4][5][6]

-

-

Rinsing and Reduction Clearing:

-

Drain the dyebath and rinse the fabric with hot water.[4][5][6]

-

Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

Treat the dyed fabric in this bath at 80°C for 15-20 minutes to remove any unfixed surface dye, which improves wash fastness.

-

Rinse the fabric thoroughly, first with hot water and then with cold water, until the water runs clear.

-

-

Drying:

Data Presentation

Table 1: General High-Temperature Dyeing Parameters for Polyester

| Parameter | Recommended Range | Source(s) |

| Dyeing Temperature | 105 - 140°C | [5][6][8] |

| Optimal Temperature | 130°C | [3][4][5][6] |

| pH | 4.5 - 5.5 | [3][4][5][6] |

| Time at Temperature | 30 - 60 minutes | [3] |

| Liquor Ratio | 1:10 to 1:15 | [3][5][6] |

| Heating Rate | Max. 2°C/min | [3] |

| Dispersing Agent | 1 g/L | [5] |

| Acetic Acid | 1-2 g/L | [5] |

Table 2: Optimized Dyeing Conditions for this compound with Microwave Treatment

Note: These conditions are for a modified process and demonstrate the potential for temperature reduction.

| Parameter | Condition 1 | Condition 2 | Source(s) |

| Pre-treatment | Microwave irradiation of polyester (6 min) and dye solution (6 min) | Microwave irradiation of polyester (6 min) and dye solution | [2][9] |

| pH | 8 | 11 | [2][9] |

| Dyeing Temperature | 90°C | 70°C | [2][9] |

| Dyeing Time | 40 minutes | 35 minutes | [2][9] |

| Dispersant | 2 g/100mL | 1 g/100mL | [2][9] |

| Dye Bath Volume | 70 mL | 50 mL | [2] |

Visualizations

Caption: High-temperature dyeing workflow for this compound.

References

- 1. Disperse Yellow-211 Manufacturer,Supplier,Exporter - Best Price [shriumiya.com]

- 2. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]

- 3. autumnchem.com [autumnchem.com]

- 4. textilelearner.net [textilelearner.net]

- 5. Textile store: High Temp Dyeing Method on Polyester Fabric | Dyeing of Polyester Fabric in High Temperature Dyeing Method [textilestore.blogspot.com]

- 6. textiletech24.wordpress.com [textiletech24.wordpress.com]

- 7. arpnjournals.org [arpnjournals.org]

- 8. textilelearner.net [textilelearner.net]

- 9. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]

Application Notes and Protocols for Disperse Yellow 211 in Synthetic Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Yellow 211 for dyeing synthetic textiles, with a primary focus on polyester (B1180765). Detailed protocols for common dyeing methods are provided, along with key physicochemical and fastness property data to guide researchers and scientists in their textile dyeing applications.

Physicochemical Properties of this compound

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade.[1] Its nonionic nature and low water solubility make it suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose (B213188) acetate.[2]

| Property | Value | Reference |

| C.I. Name | This compound | [1][3] |

| C.I. Number | 12755 | [1][4] |

| CAS Number | 86836-02-4 | [1][3][4] |

| Molecular Formula | C15H12ClN5O4 | [1][2][3][4] |

| Molecular Weight | 361.74 g/mol | [1][3][4] |

| Appearance | Yellow-brown powder/particles | [2][5] |

| Solubility | Insoluble in water; Soluble in some organic solvents | [2] |

Dyeing Applications and Mechanisms

This compound is primarily used for dyeing polyester fibers and their blends.[3][5] The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the surface of the hydrophobic fibers, followed by diffusion into the amorphous regions of the polymer structure. This process is facilitated by high temperatures, which swell the fibers and increase the kinetic energy of the dye molecules.[6][7][8]

Two primary industrial methods for applying this compound to polyester are:

-

Exhaust Dyeing (High-Temperature Method): A batch process where the textile material is circulated through a heated dyebath.

-

Continuous Dyeing (Thermosol Method): A continuous process involving padding the fabric with the dye dispersion, followed by dry heat fixation.[9]

Fastness Properties of this compound on Polyester

The fastness properties of textiles dyed with this compound are crucial for determining their end-use suitability. The following table summarizes typical fastness ratings on polyester, based on ISO standards.

| Fastness Property | ISO Test Method (Example) | Rating (Scale 1-5, unless specified) | Reference |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 (Scale 1-8) | [1][3][4][5] |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [1][4] |

| Washing Fastness (Fading) | ISO 105-C06 | 5 | [1][4] |

| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | [1][3][4] |

| Perspiration Fastness (Fading) | ISO 105-E04 | 5 | [1][3][4] |

| Ironing/Dry Heat Fastness (Staining) | ISO 105-P01 | 4-5 | [1][4][5] |

| Ironing/Dry Heat Fastness (Fading) | ISO 105-P01 | 5 | [1][4][5] |

| Sublimation Fastness | ISO 105-P01 | Varies with temperature (e.g., 180-210°C) | [5] |

| Rubbing Fastness (Dry) | ISO 105-X12 | Excellent | [9] |

Experimental Protocols

The following are detailed protocols for the application of this compound on 100% polyester fabric.

High-Temperature Exhaust Dyeing Protocol

This method is suitable for dyeing polyester in rope or piece form in a high-temperature, high-pressure dyeing machine.

Materials and Reagents:

-

This compound

-

Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)

-

pH buffer (e.g., acetic acid and sodium acetate) to maintain pH 4.5-5.5[6]

-

Polyester fabric

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium hydroxide (B78521) (for reduction clearing)

-

Detergent (non-ionic)

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Stirring rods

-

pH meter

-

Washing and drying equipment

Procedure:

-

Dye Dispersion Preparation:

-

Accurately weigh the required amount of this compound (e.g., 1% on weight of fabric, o.w.f.).

-

Create a paste with a small amount of water and dispersing agent.

-

Gradually add warm water (40-50°C) while stirring to form a stable dispersion.

-

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (L:R), for example, 10:1.

-

Fill the dyeing machine with the required volume of water.

-

Add the dispersing agent (e.g., 1 g/L) and the pH buffer to achieve a pH of 4.5-5.5.[6]

-

Add the prepared dye dispersion to the dyebath.

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dyebath at approximately 60°C.

-

Circulate for 10-15 minutes to ensure even wetting and dye distribution.

-

Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[6]

-

Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

-

Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

-

Drain the dyebath.

-

-

Rinsing:

-

Rinse the dyed fabric with hot water (70-80°C) for 10 minutes.

-

Drain and repeat if necessary.

-

-

Reduction Clearing (Post-treatment):

-

Prepare a fresh bath at 70-80°C.

-

Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

-

Treat the fabric for 15-20 minutes to remove unfixed surface dye.[10]

-

Drain the bath.

-

-

Final Rinsing and Drying:

-

Rinse with hot water, followed by a cold water rinse.

-

Neutralize with a small amount of acetic acid if necessary.

-

Hydroextract and dry the fabric.

-

Continuous Thermosol Dyeing Protocol

This method is designed for continuous dyeing of woven polyester fabrics and offers high productivity.

Materials and Reagents:

-

This compound

-

Migration inhibitor (e.g., sodium alginate)

-

Wetting agent

-

pH buffer (e.g., citric acid) to maintain pH 4.5-5.5

-

Polyester fabric

-

Reagents for washing-off (as in exhaust dyeing)

Equipment:

-

Padding mangle

-

Infrared (IR) pre-dryer

-

Hot flue dryer

-

Thermosol unit (hot air chamber)

-

Continuous washing range

Procedure:

-

Padding Liquor Preparation:

-

Prepare a stable dispersion of this compound as described in the exhaust method.

-

In the padding bath, add the dye dispersion, wetting agent, migration inhibitor, and pH buffer. Ensure thorough mixing.

-

-

Padding:

-

Pass the polyester fabric through the padding mangle containing the dye liquor.

-

Adjust the nip pressure to achieve a specific wet pick-up (e.g., 60-70%).

-

-

Drying:

-

Immediately pass the padded fabric through an IR pre-dryer to begin evaporating water without causing dye migration.

-

Follow with a hot flue dryer to dry the fabric completely (e.g., at 100-120°C).[11]

-

-

Thermofixation:

-

Washing-Off:

-

The dyed fabric is then passed through a continuous washing range.

-

The initial chambers are for rinsing to remove thickeners and unfixed dye.

-

A reduction clearing step (as described in the exhaust method) is performed in subsequent chambers.

-

This is followed by hot and cold rinsing.

-

-

Drying:

-

The washed fabric is then dried in a continuous dryer.

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Dye Yellow 211 180% 200% (Y211) for Textile - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 3. autumnchem.com [autumnchem.com]

- 4. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]

- 5. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 6. textilelearner.net [textilelearner.net]

- 7. scribd.com [scribd.com]

- 8. Disperse dyeing | PPTX [slideshare.net]

- 9. Disperse Yellow-211 Dyes - Affordable Pricing for Superior Quality [shriumiya.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. resiltextiles.com [resiltextiles.com]

- 12. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]

Application Notes: Microwave-Assisted Dyeing of Polyester with Disperse Yellow 211

Introduction

Dyeing polyester (B1180765) fabric is traditionally an energy-intensive process requiring high temperatures (around 130°C) due to the fiber's hydrophobic nature and crystalline structure. Microwave-assisted dyeing presents a sustainable and efficient alternative. Microwave energy offers rapid, uniform, and direct heating of the dye bath and fabric, which can accelerate dye uptake, reduce dyeing time and temperature, and enhance color characteristics.[1][2] This method leverages the dielectric properties of polar molecules in the dye solution, causing them to oscillate and generate heat, leading to faster dye diffusion into the polyester fibers.[3]

This document provides a detailed protocol for the microwave-assisted dyeing of polyester fabric using Disperse Yellow 211. The outlined procedures are based on optimized parameters that have demonstrated improved color strength and excellent colorfastness properties.[4][5]

Data Presentation

The following tables summarize the optimized parameters and resulting fastness properties for the microwave-assisted dyeing of polyester with this compound.

Table 1: Optimized Microwave-Assisted Dyeing Parameters

| Parameter | Condition 1 (pH 8) | Condition 2 (pH 11) |

| Microwave Treatment Time | 6 minutes (for both fabric and dye solution) | 6 minutes (for both fabric and dye solution) |

| Dyeing Temperature | 90°C | 70°C |

| Dyeing Time | 40 minutes | 35 minutes |

| Dispersant Concentration | 2 g / 100 mL | 1 g / 100 mL |

| Dye Bath Volume | 70 mL | 50 mL |

| Dye Bath pH | 8 | 11 |

Data compiled from studies by Adeel, S., et al.[1]

Table 2: Colorfastness Properties of Microwave-Dyed Polyester

| Fastness Test (ISO Standards) | Rating for Optimized Conditions |

| Light Fastness | Good to Excellent |

| Wash Fastness | Good to Excellent |

| Rubbing Fastness (Dry & Wet) | Good to Excellent |

Ratings are based on qualitative results described in the literature, which indicate "good to excellent ratings have been obtained from different shades dyed at optimal condition".[4][6]

Experimental Protocols

1. Materials and Equipment

-

Fabric: Polyester (PET) fabric

-

Dye: this compound (C.I. No. 12755)[1]

-

Chemicals: Dispersing agent, pH buffers (for pH 8 and 11)

-

Equipment:

-

Laboratory-grade microwave oven

-

Beakers or microwave-safe dyeing vessels

-

Thermostatically controlled water bath or dyeing apparatus

-

Spectrophotometer (for color strength measurement, e.g., Spectra flash SF600)[4]

-

Crock meter (for rubbing fastness)[4]

-

Lightfastness tester

-

Launder-Ometer (for wash fastness)

-

2. Protocol 1: Microwave Pre-treatment of Fabric and Dye Solution

This protocol describes the initial microwave irradiation step for both the polyester fabric and the dye solution, which is crucial for enhancing dye uptake.

-

Cut polyester fabric samples to the desired size.

-

Prepare the this compound dye solution according to the desired concentration.

-

Place the polyester fabric sample in a microwave-safe container.

-

Separately, place the prepared dye solution in another microwave-safe container.

-

Irradiate both the fabric (Referred to as RP) and the dye solution (Referred to as RS) in the microwave for a period of 1 to 6 minutes. The optimal duration has been found to be 6 minutes.[1][4]

3. Protocol 2: Microwave-Assisted Dyeing Procedure

This protocol provides two optimized sets of conditions for achieving high color strength.

Condition 1 (pH 8):

-

Prepare a 70 mL dye bath containing the 6-minute microwave-irradiated this compound solution.[1]

-

Add 2 g/100 mL of a suitable dispersing agent to the dye bath.[1]

-

Adjust the pH of the dye bath to 8.

-

Introduce the 6-minute microwave-irradiated polyester fabric sample into the dye bath.

-

Raise the temperature of the dyeing apparatus to 90°C and maintain for 40 minutes.[1]

-

After dyeing, remove the fabric, rinse thoroughly with cold water, and allow it to dry.

Condition 2 (pH 11):

-

Prepare a 50 mL dye bath containing the 6-minute microwave-irradiated this compound solution.[1]

-

Add 1 g/100 mL of a suitable dispersing agent to the dye bath.[1]

-

Adjust the pH of the dye bath to 11.

-

Introduce the 6-minute microwave-irradiated polyester fabric sample into the dye bath.

-

Raise the temperature of the dyeing apparatus to 70°C and maintain for 35 minutes.[1][4]

-

After dyeing, remove the fabric, rinse thoroughly with cold water, and allow it to dry.

4. Protocol 3: Evaluation of Dyed Fabric

-

Color Strength (K/S Value): Measure the surface reflectance of the dyed samples using a spectrophotometer to determine the K/S value, which is proportional to the dye concentration on the fabric.

-

Wash Fastness (ISO 105-C06): Evaluate the resistance of the color to washing under specified conditions. Assess color change and staining on adjacent multifiber fabric.

-

Light Fastness (ISO 105-B02): Expose the dyed fabric to a standard artificial light source and compare the degree of fading to a standard blue wool scale.

-

Rubbing Fastness (ISO 105-X12): Use a crock meter to assess the amount of color transferred from the fabric surface to a standard white cotton cloth under dry and wet conditions.

Visualizations

Caption: Experimental workflow for microwave-assisted dyeing of polyester.

Caption: Logical diagram of microwave energy's effect on the dyeing process.

References

- 1. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. textilelearner.net [textilelearner.net]

- 4. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]

- 5. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Disperse Yellow 211

Introduction

Disperse Yellow 211 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester (B1180765) and acetate (B1210297).[1] Due to potential health and environmental concerns, including allergic contact dermatitis and the release of harmful aromatic amines, the quantification of this compound in textiles and environmental samples is of significant importance.[2] This document provides detailed analytical methods for the accurate and reliable quantification of this compound, intended for researchers, scientists, and quality control professionals. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and UV-Visible Spectrophotometry.

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for the separation, identification, and quantification of disperse dyes.[2][3]

-

UV-Visible Spectrophotometry: A simpler and more accessible technique, suitable for the quantification of this compound in less complex sample matrices or as a preliminary screening tool.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound in Textiles using HPLC-DAD

This protocol is based on established methods for the analysis of disperse dyes in textile samples.[3][7]

1. Reagents and Materials

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (analytical grade), Chlorobenzene (B131634).[3]

-

Standards: this compound analytical standard.

-